molecular formula C16H12Cl2O3 B14125284 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate CAS No. 88952-32-3

2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate

Cat. No.: B14125284
CAS No.: 88952-32-3
M. Wt: 323.2 g/mol
InChI Key: BOWYFOPIYOIPON-UHFFFAOYSA-N
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Description

2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate is a chemical compound with the molecular formula C₁₆H₁₂Cl₂O₃ and a molecular weight of 323.17 g/mol It is known for its unique structure, which includes both acetyl and dichlorophenyl groups attached to a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4,6-dichlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

88952-32-3

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

(2-acetyl-4,6-dichlorophenyl) 2-methylbenzoate

InChI

InChI=1S/C16H12Cl2O3/c1-9-5-3-4-6-12(9)16(20)21-15-13(10(2)19)7-11(17)8-14(15)18/h3-8H,1-2H3

InChI Key

BOWYFOPIYOIPON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2Cl)Cl)C(=O)C

Origin of Product

United States

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